4-Cyano-N-(4-sulfamoylphenyl)benzamide is a chemical compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group. This compound has garnered interest for its potential applications in medicinal chemistry, particularly as a modulator of sodium channels. Its structure includes a cyano group and a sulfonamide moiety attached to a phenyl ring, which contribute to its biological activity and solubility properties.
The compound can be synthesized through various methods, including modifications of existing sulfonamide derivatives. It has been referenced in several patent applications and scientific literature related to drug development, particularly in the context of targeting specific biological pathways such as sodium channel modulation and demethylation processes in histone regulation .
4-Cyano-N-(4-sulfamoylphenyl)benzamide is classified as an organic compound with the following characteristics:
The synthesis of 4-cyano-N-(4-sulfamoylphenyl)benzamide can be achieved through various methodologies. A common approach involves the reaction of 4-cyanobenzoyl chloride with an appropriate amine that contains a sulfonamide group. The general reaction pathway can be outlined as follows:
Technical details regarding specific reagents, solvents, and reaction conditions are crucial for optimizing yield and purity during synthesis. For example, employing anhydrous conditions and using solvents like dichloromethane can enhance reaction efficiency .
The molecular structure of 4-cyano-N-(4-sulfamoylphenyl)benzamide features:
4-Cyano-N-(4-sulfamoylphenyl)benzamide can participate in various chemical reactions:
The reactivity of this compound is influenced by its electronic configuration, particularly due to the electron-withdrawing nature of the cyano group, which enhances nucleophilicity at the nitrogen atom of the sulfonamide .
The mechanism of action for compounds like 4-cyano-N-(4-sulfamoylphenyl)benzamide often involves modulation of enzymatic activity or receptor interactions. Specifically:
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and HPLC for purity assessment.
4-Cyano-N-(4-sulfamoylphenyl)benzamide has several scientific uses:
The synthesis of 4-cyano-N-(4-sulfamoylphenyl)benzamide derivatives leverages convergent strategies to incorporate both sulfonamide and cyano-benzamide pharmacophores. A two-step protocol dominates literature approaches: thiourea intermediates serve as precursors for cyanamide formation, as demonstrated by the conversion of methyl (4-sulfamoylphenyl)carbamimidothioate to potassium cyano(4-sulfamoylphenyl)amide under basic conditions (K₂CO₃/DMF, 100°C) [6]. Alternatively, electrophilic cyanation of 4-aminobenzenesulfonamide derivatives employs cyanogen bromide (BrCN) in anhydrous solvents, achieving yields >75% [1].
For amide bond formation, carbodiimide-mediated coupling remains prevalent:
Table 1: Synthetic Routes and Yields
Methodology | Key Reagents/Conditions | Yield Range | Application Scope |
---|---|---|---|
Thiourea cyanamation | K₂CO₃, DMF, 100°C | 68-85% | N-Alkyl/N-acyl cyanamides |
Electrophilic cyanation | BrCN, CH₂Cl₂, 0°C to RT | 75-92% | Unsubstituted cyanamide |
EDCI/HOBt coupling | EDCI, HOBt, DIPEA, DMF, RT | 70-88% | Diverse benzamide derivatives |
Amide bond construction proceeds via nucleophilic acyl substitution. The carboxylate activation step generates an O-acylisourea intermediate when 4-cyanobenzoic acid reacts with EDCI, with HOBt suppressing racemization. Subsequent attack by the primary amine of 4-aminobenzenesulfonamide forms the C–N bond, releasing the benzamide product [7]. Critical parameters include:
Sulfonamide functionalization exploits the nucleophilicity of the sulfonamide nitrogen. N-Alkylation requires prior deprotonation with NaH, followed by reaction with alkyl halides (R–X) in THF [3]. For N-acylation, acyl chlorides react directly with sulfonamides in pyridine, which acts as both base and solvent [1]. Patent RU2690184C1 details an AlCl₃-catalyzed route where benzonitrile derivatives undergo Friedel-Crafts acylation with sulfanilamide, yielding N-(4-sulfamoylphenyl)benzamidines after NaOH-mediated hydrolysis [3].
Electron-withdrawing groups (EWGs) at the benzamide 4-position significantly enhance target affinity. The cyano group (–C≡N) demonstrates exceptional bioactivity due to:
Table 2: Bioactivity of Key Substituents
R Group | hCA VII Kᵢ (nM)* | Cathepsin S IC₅₀ (μM)* | SIRT2 Inhibition (%) |
---|---|---|---|
–CN | 8.9 | 2.1 | 89% at 10 μM |
–CONH₂ | 14.2 | 5.7 | 72% at 10 μM |
–NO₂ | 22.7 | 8.3 | 65% at 10 μM |
–H | 310.5 | >50 | 41% at 10 μM |
*Data compiled from [1] [5] [6]
Sulfamoyl modifications reveal:
Molecular rigidity is engineered to reduce entropic penalties during target binding. Key approaches include:
Heterocyclic fusion: Embedding the benzamide into pyrazolo[3,4-d]pyrimidines or thieno[3,4-c]pyrazoles enforces planarity, improving stacking within CA active sites. Compound 19 (Baraldi et al.) demonstrated 3-fold higher hCA VII inhibition (Kᵢ = 3.1 nM) versus flexible analogs [8]:
Synthetic route: 4-Cyano-3-oxotetrahydrothiophene + Arylhydrazines → Cyclocondensation (EtOH, reflux) → Planar thienopyrazole fusion
Steric hindrance manipulation: Ortho-substitution on the benzamide ring induces atropisomerism. The 2-methyl-4-cyanobenzamide derivative exhibits:
Bridged systems: Incorporating the sulfamoylphenyl group into chromene scaffolds (e.g., compound C2-8) enhances blood-brain barrier penetration (log P = 1.8) while maintaining SIRT2 inhibition (IC₅₀ = 9.4 μM) [5]. The locked boat conformation of the chromene ring optimizes hydrophobic contacts with the target.
Table 3: Conformational Restriction Impact on Bioactivity
Strategy | Compound Class | Target Affinity Gain | Structural Basis |
---|---|---|---|
Heterocyclic fusion | Thieno[3,4-c]pyrazoles | 3.2× vs. linear analog | Planar stacking in catalytic cleft |
Ortho-substitution | 2-Methyl-4-cyanobenzamide | 2.8× hCA VII selectivity | Atropisomer pre-organization |
Bridged systems | Chromene derivatives | Log P reduction by 1.2 units | Optimal hydrophobic contact surface |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: